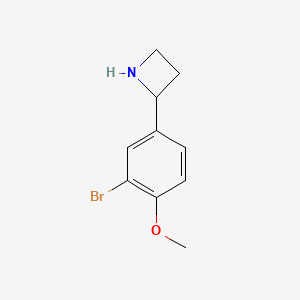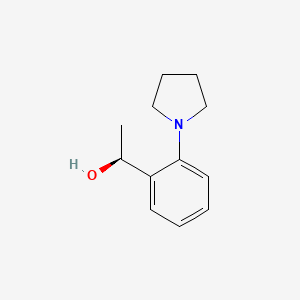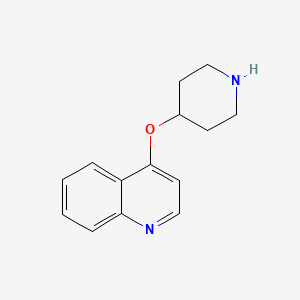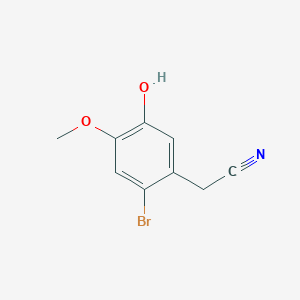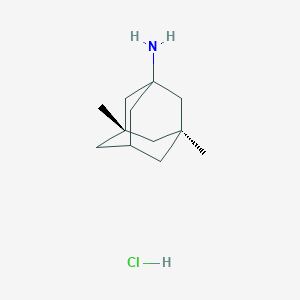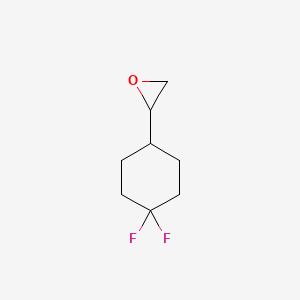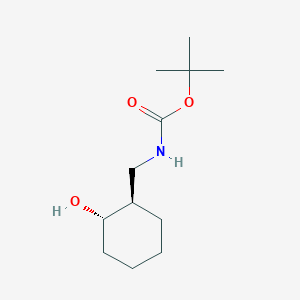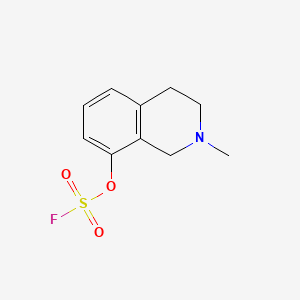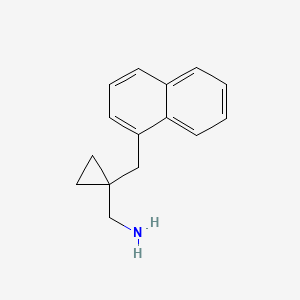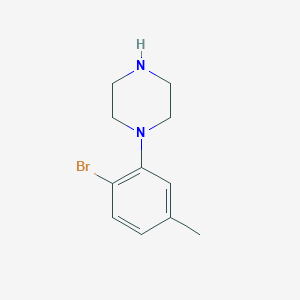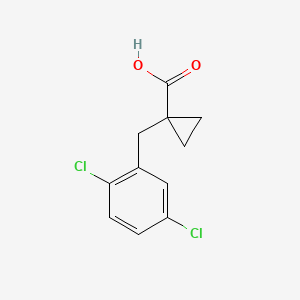
1-(2,5-Dichlorobenzyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10Cl2O2 This compound features a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with two chlorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorobenzyl)cyclopropane-1-carboxylic acid typically involves the reaction of 2,5-dichlorobenzyl chloride with cyclopropane-1-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorobenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2,5-Dichlorobenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorobenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the benzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(2,4-Dichlorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Another compound with a dichlorobenzyl group, but with a different core structure.
1-(2-chlorothiazol-5-yl)cyclopropane-1-carboxylic acid: A compound with a similar cyclopropane carboxylic acid structure but different substituents.
Uniqueness: 1-(2,5-Dichlorobenzyl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the benzyl ring and the presence of a cyclopropane ring, which imparts rigidity and distinct reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H10Cl2O2 |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10Cl2O2/c12-8-1-2-9(13)7(5-8)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChI Key |
AJNIMMQYSXDJMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


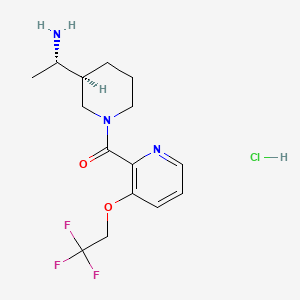
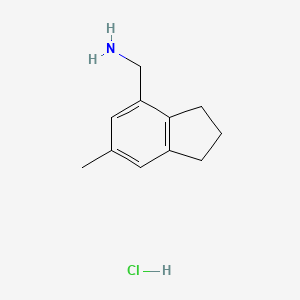
![4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B13586856.png)
